molecular formula C11H13N3 B1428094 1-(pyrrolidin-3-yl)-1H-1,3-benzodiazole CAS No. 1249145-08-1

1-(pyrrolidin-3-yl)-1H-1,3-benzodiazole

Cat. No. B1428094
CAS RN: 1249145-08-1
M. Wt: 187.24 g/mol
InChI Key: MAECDRNAUKPMLA-UHFFFAOYSA-N
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Description

The compound “1-(pyrrolidin-3-yl)-1H-1,3-benzodiazole” likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating human diseases .


Molecular Structure Analysis

The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring leads to increased three-dimensional coverage .

Scientific Research Applications

Medicinal Chemistry: Anticonvulsant Agents

The pyrrolidine ring, a core structure in 1-(pyrrolidin-3-yl)-1H-1,3-benzodiazole, has been extensively studied for its medicinal properties. One notable application is in the development of anticonvulsant agents. Compounds with this structure have shown promising results in preclinical models, displaying significant efficacy in seizure tests compared to established drugs like ethosuximide .

Pharmacology: Enantioselective Drug Design

In pharmacology, the stereogenicity of the pyrrolidine ring allows for the creation of enantioselective drug candidates. This feature is crucial for binding to proteins and achieving a desired biological response. The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles, which is vital for designing drugs with specific target selectivity .

Biochemistry: Proteomics Research

1-(Pyrrolidin-3-yl)-1H-1,3-benzodiazole derivatives serve as biochemical tools in proteomics research. They can be used to modify proteins or peptides, aiding in the study of protein function and interaction. This application is essential for understanding disease mechanisms and developing therapeutic interventions .

Materials Science: Organic Electronics

In materials science, the benzodiazole moiety of 1-(pyrrolidin-3-yl)-1H-1,3-benzodiazole is of interest for its electronic properties. It can be incorporated into organic semiconductors, which are used in the development of flexible electronics, organic light-emitting diodes (OLEDs), and photovoltaic cells .

Analytical Chemistry: Chromatography

The compound’s unique structure makes it suitable for use as a stationary phase in chromatography. Its ability to interact with various analytes through multiple mechanisms, such as π-π interactions and hydrogen bonding, can improve the separation of complex mixtures in analytical processes .

Organic Synthesis: Catalyst Development

Lastly, the pyrrolidine ring is a versatile scaffold in organic synthesis. It is used in the development of catalysts for various chemical reactions, including those that form carbon-carbon bonds. These catalysts are crucial for synthesizing a wide range of organic compounds, from pharmaceuticals to polymers .

properties

IUPAC Name

1-pyrrolidin-3-ylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-2-4-11-10(3-1)13-8-14(11)9-5-6-12-7-9/h1-4,8-9,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAECDRNAUKPMLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2C=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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